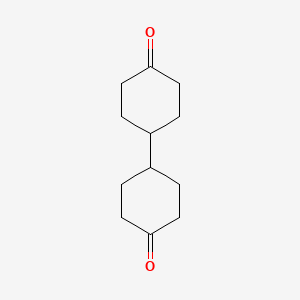

4,4'-Bicyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-oxocyclohexyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIDYCVWAFZRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295192 | |

| Record name | 4,4'-Bicyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23391-99-3 | |

| Record name | [1,1′-Bicyclohexyl]-4,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23391-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023391993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23391-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Bicyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Bicyclohexyl]-4,4'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Bicyclohexanone CAS number 23391-99-3

An In-Depth Technical Guide to 4,4'-Bicyclohexanone (CAS 23391-99-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 23391-99-3), a key saturated carbocyclic diketone. Known for its rigid, non-planar structure, this molecule serves as a pivotal intermediate in the synthesis of advanced materials and presents unique opportunities as a scaffold in medicinal chemistry. We will delve into its synthesis, with a focus on the catalytic hydrogenation of biphenol derivatives, provide a detailed analysis of its spectroscopic characteristics for unambiguous identification, explore its chemical reactivity, and discuss its current and potential applications. This document is intended to be a critical resource for scientists leveraging this versatile building block in their research and development endeavors.

Physicochemical and Structural Properties

This compound, also known as 4,4'-Dioxobicyclohexyl, is a white crystalline solid at room temperature. Its structure consists of two cyclohexanone rings linked at their 4-positions. This single C-C bond allows for rotational flexibility, leading to different conformational isomers (e.g., diequatorial, diaxial), which can influence its reactivity and utility in constructing complex molecular architectures.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23391-99-3 | [1] |

| Molecular Formula | C₁₂H₁₈O₂ | [1][2] |

| Molecular Weight | 194.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114 - 118 °C | |

| Boiling Point | 327.8 ± 42.0 °C (at 760 mmHg) | |

| Purity (Typical) | >98.0% (by GC) | |

| Synonyms | 4,4'-Dioxobicyclohexyl, [1,1'-Bi(cyclohexane)]-4,4'-dione | |

| InChI Key | OQIDYCVWAFZRTR-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing Pathway

The most industrially relevant synthesis of this compound originates from 4,4'-biphenol. The overall transformation involves the complete hydrogenation of the aromatic rings followed by the selective oxidation of the secondary alcohol functionalities to ketones. This two-step approach is generally favored as it allows for better control and higher purity of the final product compared to a direct, one-step partial hydrogenation of biphenol.[4][5]

Workflow: Synthesis from 4,4'-Biphenol```dot

digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho]; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}``` Caption: Synthesis workflow from 4,4'-Biphenol to this compound.

Step 1: Catalytic Hydrogenation of 4,4'-Biphenol

The initial step involves the reduction of the aromatic rings of 4,4'-biphenol to yield 4,4'-bicyclohexanol. This reaction is performed under hydrogen pressure using a heterogeneous catalyst.

-

Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic rings. T[4]he reaction conditions (temperature, pressure, solvent) are critical for achieving complete saturation of both rings while minimizing side reactions. An isopropanol/water mixture is often used as the solvent.

[5][6]Exemplary Protocol: Hydrogenation of 4,4'-Biphenol

-

Reactor Setup: Charge a high-pressure autoclave reactor with 4,4'-biphenol and a suitable solvent (e.g., isopropanol).

-

Catalyst Addition: Add 5% Pd/C catalyst (typically 1-5% by weight relative to the substrate).

-

Inerting: Purge the reactor multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen (e.g., 5-10 bar) and heat to the target temperature (e.g., 100-165 °C) with vigorous stirring. 5[4][6]. Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (e.g., HPLC, GC).

-

Work-up: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield crude 4,4'-bicyclohexanol, which can be purified by recrystallization.

Step 2: Oxidation of 4,4'-Bicyclohexanol

The intermediate diol is then oxidized to the target diketone. Various oxidation methods can be employed, from classic chromate-based reagents to more modern, environmentally benign catalytic systems.

-

Causality: Oxidation using a catalytic system with a terminal oxidant like oxygen or air is preferred for industrial-scale production due to its low cost and reduced waste. C[7]atalytic systems can involve transition metals or stable radical species.

[8]Exemplary Protocol: Oxidation to this compound

-

Dissolution: Dissolve the 4,4'-bicyclohexanol from Step 1 in an appropriate organic solvent (e.g., dichloromethane or toluene).

-

Oxidation: Add the oxidizing agent. A common laboratory method involves Jones oxidation (CrO₃ in acetone/H₂SO₄). For a greener approach, a catalytic amount of a substance like TEMPO with a co-oxidant like sodium hypochlorite can be used.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).

-

Quenching: Carefully quench any remaining oxidant (e.g., by adding isopropanol for chromate-based oxidants).

-

Extraction & Purification: Perform an aqueous work-up, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Signature | Interpretation |

| ¹H NMR | Multiplets in the δ 1.5-2.8 ppm range. | Signals correspond to the aliphatic protons of the two cyclohexanone rings. The exact chemical shifts and multiplicities depend on the conformational equilibrium. |

| ¹³C NMR | δ ~210-212 ppm: Carbonyl carbon (C=O). | The highly deshielded signal confirms the ketone functionality. Due to the molecule's symmetry, a limited number of distinct signals are expected for the aliphatic carbons. |

| IR Spectroscopy | ~1715 cm⁻¹ (strong, sharp): C=O stretch. | [11] The intense carbonyl absorption is the most diagnostic peak in the IR spectrum, confirming the presence of the ketone groups. |

| Mass Spectrometry | m/z = 194 ([M]⁺): Molecular ion. | The molecular ion peak corresponds to the molecular weight of the compound. F[2]ragmentation patterns would involve α-cleavage and McLafferty rearrangements typical for cyclic ketones. |

Chemical Reactivity and Derivatization

The two ketone functionalities are the primary sites of reactivity in this compound. These groups can undergo a wide range of nucleophilic addition and condensation reactions, making the molecule a versatile precursor.

Key Reactions

-

Reduction to Diol: The diketone can be readily reduced back to 4,4'-bicyclohexanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome (cis/trans ratio of the hydroxyl groups) can be controlled by the choice of reagent and reaction conditions.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) yields the corresponding diamine. This is a powerful method for incorporating the bicyclohexyl scaffold into more complex molecules. 3[12]. Wittig Reaction: Reaction with phosphorus ylides converts one or both ketone groups into carbon-carbon double bonds, allowing for chain extension and the synthesis of olefinic derivatives.

-

Hydrazone Formation: As a classic test for ketones, this compound reacts with 2,4-dinitrophenylhydrazine to form a brightly colored 2,4-dinitrophenylhydrazone precipitate, which can be used for qualitative identification.

[13]#### Reaction Diagram: Reduction to 4,4'-Bicyclohexanol

Caption: Reduction of this compound to its corresponding diol.

Applications in Research and Development

The rigid, three-dimensional structure of the bicyclohexyl core makes this compound a valuable building block in both materials science and drug discovery.

-

Materials Science: The saturated bicyclohexyl unit is a common structural motif in liquid crystal materials. U[4]nlike aromatic rings, the saturated rings provide conformational flexibility while maintaining a rigid, rod-like shape, which is crucial for the formation of liquid crystalline phases. Derivatives of this compound can be used to synthesize components for LCDs and other high-performance polymers.

[14]* Drug Development: In medicinal chemistry, replacing aromatic rings (like a biphenyl group) with saturated bioisosteres (like a bicyclohexyl group) is a common strategy to improve the pharmacokinetic profile of a drug candidate. This substitution can:

- Increase Solubility: By disrupting planarity and reducing the molecule's melting point.

- Block Metabolic Oxidation: Saturated rings are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.

- Fine-tune Conformation: The specific stereochemistry of the bicyclohexyl linkage can be used to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.

[15]While direct applications in approved drugs are not widely documented, this compound serves as an excellent starting point for creating novel, rigid scaffolds for library synthesis in early-stage drug discovery programs. Its derivatives can be explored in areas where rigid linkers are required to orient pharmacophoric groups in three-dimensional space. The use of cyclodextrins, which share structural similarities, to improve drug solubility and bioavailability further highlights the potential of such cyclic systems in pharmaceutical formulations.

[16][17][18]### 6. Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). *[19] GHS Pictogram: GHS07 (Exclamation Mark). *[19] Signal Word: Warning. *[19] Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

This compound is a structurally significant and synthetically versatile diketone. Its preparation via the robust hydrogenation-oxidation sequence from 4,4'-biphenol provides reliable access to this important intermediate. A thorough understanding of its spectroscopic properties is key to its effective use, while its rich chemical reactivity opens avenues for extensive derivatization. For researchers in materials science and drug discovery, this compound offers a unique non-aromatic, rigid scaffold to design next-generation materials and novel therapeutic agents with potentially superior physicochemical and pharmacological properties.

References

-

Effect of Catalyst Preparation on the Selective Hydrogenation of Biphenol over Pd/C Catalysts . SciSpace. [Link]

-

Synthesis of 4,4'-dihydroxybiphenyl . PrepChem.com. [Link]

-

SYNTHESIS OF 4,4′-DIHYDROXYBIPHENYL . Chinese Journal of Applied Chemistry. [Link]

-

23391-99-3 | this compound . Tetrahedron. [Link]

- Preparation process of 4,4-dihydroxybiphenyl.

-

Selective continuous flow hydrogenation of 4-4′-biphenol . ResearchGate. [Link]

- Method for producing hydrogenated biphenol.

-

C-13 NMR Spectrum of 4-tert-Butylcyclohexanone . [Link]

- Synthesis method of 4-substituted cyclohexanone.

-

Cyclohexanone at BMRB . Biological Magnetic Resonance Bank. [Link]

-

Cyclohexanone synthesis . Organic Chemistry Portal. [Link]

-

Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase . OSTI.GOV. [Link]

-

Cyclohexanone Mass Spectrum . NIST WebBook. [Link]

-

Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase . ResearchGate. [Link]

-

Infrared Spectroscopy . [Link]

-

IR Spectrum Of Cyclohexanone . Bartleby.com. [Link]

-

mass spectrometry (MS) . NFDI4Chem Search Service. [Link]

-

IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper . ResearchGate. [Link]

-

Reaction of cyclohexanone with 2,4-dinitrophenylhydrazine . Quora. [Link]

-

Characterizing Compounds by Infrared Spectroscopy (IR) . Utah Tech University. [Link]

-

Cyclohexanone IR Spectrum . NIST WebBook. [Link]

-

Parts per million mass accuracy on an Orbitrap mass spectrometer . PubMed. [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines . PubMed Central (PMC). [Link]

-

Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone . PubMed Central (PMC). [Link]

-

Applications in drug development . European Pharmaceutical Review. [Link]

-

Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications . PubMed Central (PMC). [Link]

-

Formulation of Pharmaceutical Tablets Containing β-Cyclodextrin-4-Methyl-Umbelliferone (Hymecromone) Inclusion Complexes . MDPI. [Link]

-

Comparative study of cyclodextrins and calixarene ionophores for trazodone sensors . PubMed Central (PMC). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 23391-99-3 | this compound | Tetrahedron [thsci.com]

- 3. This compound(23391-99-3) 13C NMR [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. EP2837615A1 - Method for producing hydrogenated biphenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 8. 4-(4-Propylcyclohexyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 9. C-13 NMR Spectrum [acadiau.ca]

- 10. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Page loading... [guidechem.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comparative study of β-cyclodextrin, γ-cyclodextrin and 4-tert-butylcalix[8]arene ionophores as electroactive materials for the construction of new sensors for trazodone based on host-guest recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound | 23391-99-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Dioxobicyclohexyl

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and materials science, the trajectory from a promising molecular scaffold to a functional, real-world application is paved with data. It is the fundamental physicochemical properties of a compound that dictate its behavior, from solubility and stability to its interaction with biological systems. 4,4'-Dioxobicyclohexyl (also known as 4,4'-Bicyclohexanone) represents a structurally intriguing bifunctional scaffold. Its rigid, yet conformationally complex, bicyclohexyl core, punctuated by two reactive ketone groups, presents a unique building block for the synthesis of more elaborate molecules. Understanding its core properties is not merely an academic exercise; it is a prerequisite for its intelligent application in designing novel therapeutics, liquid crystals, or advanced polymers. This guide provides a comprehensive technical overview of these critical parameters, grounded in experimental data and established analytical principles, to empower researchers in unlocking the potential of this versatile molecule.

Molecular Identity and Core Properties

4,4'-Dioxobicyclohexyl is a saturated bicyclic diketone. The molecule's identity is unequivocally established by its Chemical Abstracts Service (CAS) number, molecular formula, and precise molecular weight.

-

Chemical Name: [1,1'-Bicyclohexyl]-4,4'-dione

-

Synonym: 4,4'-Dioxobicyclohexyl

-

CAS Number: 23391-99-3[1]

-

Molecular Formula: C₁₂H₁₈O₂

-

Molecular Weight: 194.27 g/mol

The structure consists of two cyclohexane rings connected by a single carbon-carbon bond at their respective 1 and 1' positions. Each ring bears a ketone functional group at the 4 and 4' positions, respectively.

Caption: Chemical structure of 4,4'-Dioxobicyclohexyl.

These fundamental identifiers are summarized in the table below, providing a foundational dataset for any research endeavor.

| Property | Value | Source(s) |

| IUPAC Name | [1,1'-Bicyclohexyl]-4,4'-dione | - |

| CAS Number | 23391-99-3 | [1][2] |

| Molecular Formula | C₁₂H₁₈O₂ | |

| Molecular Weight | 194.27 g/mol | |

| Physical State | Solid (at 20°C) | |

| Appearance | White to Almost white powder/crystal | |

| Melting Point | 114 - 118 °C | |

| Boiling Point | 327.8 °C (at 760 mmHg) | [1] |

Spectroscopic Characterization: The Molecular Fingerprint

Structural elucidation and confirmation are paramount. A multi-technique spectroscopic approach provides a comprehensive and self-validating system for verifying the identity and purity of 4,4'-Dioxobicyclohexyl. The reference number for this compound in the Spectral Database for Organic Compounds (SDBS) is 51161.[1][2]

Caption: Integrated workflow for the spectroscopic characterization of 4,4'-Dioxobicyclohexyl.

Infrared (IR) Spectroscopy

Expected Analysis: The IR spectrum is dominated by the characteristic absorption of the ketone functional groups.

-

C=O Stretch: A very strong and sharp absorption band is expected around 1715 cm⁻¹ . This frequency is typical for a carbonyl group within a six-membered, saturated ring (e.g., cyclohexanone). The intensity of this peak is due to the large change in dipole moment during the stretching vibration.

-

C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the cyclohexyl rings will appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and C-H bending vibrations, which serve as a unique fingerprint for the molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 4,4'-Dioxobicyclohexyl powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent post-analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework. The symmetry and potential for stereoisomers (trans-trans, cis-trans, cis-cis) can lead to complex spectra. For a symmetrical isomer like the trans-trans, the spectrum would be simplified.

Expected ¹H NMR Analysis (in CDCl₃): The spectrum would likely consist of a series of broad, overlapping multiplets in the 1.5-2.8 ppm range.

-

Protons α to Carbonyl (C-H): The protons on the carbons adjacent to the carbonyl groups are the most deshielded and would appear furthest downfield, likely in the 2.2-2.6 ppm region.

-

Other Cyclohexyl Protons (C-H): The remaining methylene and methine protons of the bicyclohexyl core would give rise to complex, overlapping signals in the upfield region of the spectrum, approximately 1.5-2.2 ppm . The exact chemical shifts and coupling patterns are highly dependent on the stereochemical relationship between the two rings and the chair conformations.

Expected ¹³C NMR Analysis (in CDCl₃):

-

Carbonyl Carbon (C=O): A distinct, low-intensity signal is expected far downfield, characteristic of a ketone, at approximately 210-212 ppm .

-

Aliphatic Carbons: The sp³ carbons of the two rings will appear in the upfield region, typically between 25-50 ppm . The carbons alpha to the carbonyl will be the most downfield in this region. Due to symmetry in certain isomers, fewer than 12 signals may be observed.

Protocol for NMR Spectrum Acquisition:

-

Sample Preparation: Accurately weigh 10-20 mg of 4,4'-Dioxobicyclohexyl and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Homogenization: Cap the tube and gently invert it several times to ensure the solution is homogeneous. If solubility is an issue, gentle warming or sonication may be applied.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manual probe.

-

Tuning and Shimming: The instrument must be tuned to the appropriate frequencies (¹H and ¹³C), and the magnetic field must be shimmed to optimize its homogeneity, ensuring sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, a proton-decoupled experiment is standard to produce singlet peaks for each unique carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Expected Analysis (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound, m/z = 194 , should be observable. Its intensity may vary depending on the stability of the molecular ion.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The primary fragmentation for cyclic ketones involves the cleavage of the bonds alpha to the carbonyl group. This can lead to the loss of ethylene (C₂H₄, 28 Da) or other neutral fragments, resulting in characteristic fragment ions.

-

Characteristic Ions: For cyclic ketones, a prominent fragment at m/z = 55 is often observed. Other complex ring cleavages can also occur.[3]

-

Loss of CO: Cleavage can also result in the loss of a carbonyl group as carbon monoxide (CO, 28 Da).

-

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to volatilize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically ramped to separate components based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Synthesis and Reactivity

4,4'-Dioxobicyclohexyl is typically synthesized from p,p'-biphenol. The process involves two key steps:

-

Catalytic Hydrogenation: The aromatic rings of p,p'-biphenol are reduced to form [1,1'-Bicyclohexyl]-4,4'-diol. This is often achieved using a rhodium on alumina catalyst under hydrogen pressure.

-

Oxidation: The resulting diol is then oxidized to the diketone. A common and effective oxidizing agent for this transformation is Jones' reagent (chromium trioxide in sulfuric acid and acetone).[4]

The reactivity of the molecule is dominated by its two ketone functionalities. These groups can undergo a wide range of standard ketone reactions, including:

-

Nucleophilic addition

-

Reduction to the corresponding diol

-

Wittig reactions to form alkenes

-

Formation of enolates for subsequent alkylation or condensation reactions

This bifunctional nature makes it a valuable synthon for creating symmetrical, larger molecules or for stepwise derivatization to produce asymmetrical compounds.

Safety and Handling

While a specific, detailed toxicology report for 4,4'-Dioxobicyclohexyl is not widely available, standard laboratory precautions for handling solid organic ketones should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4,4'-Dioxobicyclohexyl is a well-defined chemical entity with a unique set of physicochemical properties stemming from its rigid bicyclohexyl core and dual ketone functionality. Its characterization is straightforward using standard spectroscopic techniques (IR, NMR, and MS), which together provide an unambiguous confirmation of its structure. The melting point of approximately 114-118°C and a high boiling point reflect a stable, solid compound with significant intermolecular forces. As a synthetic building block, its value lies in the predictable reactivity of its carbonyl groups, offering a gateway to a diverse range of more complex molecular architectures relevant to both pharmaceutical and material science research.

References

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

-

Chemsrc. (2024, August 25). [1,1'-Bicyclohexyl]-4,4'-dione | CAS#:23391-99-3. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Retrieved from [Link]

- Google Patents. (n.d.). CN101550077B - Manufacturing method of bicyclohexyl derivative.

-

NIST. (n.d.). Cyclohexanone. Retrieved from [Link]

-

Pedersen, L. D., & Weiler, L. (1977). Synthesis of 4,4′-bis(dicyanomethylene)bicyclohexylidine. Canadian Journal of Chemistry, 55(5), 782-785. Retrieved from [Link]

Sources

4,4'-Bicyclohexanone molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4,4'-Bicyclohexanone

Abstract

This compound ([C₁₂H₁₈O₂], CAS: 23391-99-3) is a dicarbonyl compound featuring two cyclohexanone rings linked via a single covalent bond at their respective 4 and 4' positions.[1][2] This seemingly simple molecule possesses a rich and complex conformational landscape that is critical to its application in polymer science, liquid crystal synthesis, and as a rigid scaffold in medicinal chemistry. Understanding the three-dimensional structure and the energetic preferences of its various conformations is paramount for predicting its physicochemical properties, reactivity, and interactions in complex systems. This guide provides a detailed exploration of the molecular architecture of this compound, grounded in the principles of stereochemistry and supported by experimental and computational evidence.

Introduction: The Structural Significance of a Bridged System

This compound, also known as 4,4'-Dioxobicyclohexyl, is a white crystalline solid with a molecular weight of 194.27 g/mol .[1][3][4] Its structure is defined by two saturated six-membered rings, each containing a ketone functional group, connected by a C-C bond. The absence of aromaticity and the tetrahedral nature of the sp³-hybridized carbons impart significant conformational flexibility. However, the linkage between the two rings introduces substantial steric constraints that govern the molecule's preferred spatial arrangement.

The conformational preferences of cyclohexane derivatives are fundamental to their stability and reactivity.[5] For a monosubstituted cyclohexane, the chair conformation is overwhelmingly favored, and a bulky substituent will preferentially occupy an equatorial position to minimize destabilizing 1,3-diaxial interactions. In this compound, each ring acts as a substituent on the other, making the analysis of its conformational isomers a critical exercise in stereochemical principles.

Foundational Molecular Structure and Stereoisomerism

The core of this compound is the bicyclohexyl framework. The central C4-C4' bond connects two prochiral centers. The stereochemistry of this molecule is best understood by analyzing the potential conformations of the individual cyclohexanone rings and their relative orientations.

A cyclohexanone ring, like cyclohexane, adopts a chair conformation to relieve angle and torsional strain.[6] The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane, but the chair remains the lowest energy conformer.[6] Consequently, the most stable conformations of this compound will involve both rings in chair forms.

The key conformational question revolves around the relative orientation of the two rings, which can be linked in a diequatorial or a diaxial fashion.

-

Diequatorial (e,e) Conformation: Each ring is positioned equatorially with respect to the other. This arrangement minimizes steric hindrance and is predicted to be the global minimum energy conformation.

-

Diaxial (a,a) Conformation: Each ring is positioned axially with respect to the other. This conformation introduces significant steric strain due to 1,3-diaxial interactions between the hydrogen atoms of one ring and the bulk of the other.

-

Axial-Equatorial (a,e) Conformation: This is an intermediate case, which would arise during the ring-flipping process.

The interconversion between these forms occurs through a process of chair-flipping, which proceeds through higher-energy twist-boat and boat transition states.

Caption: Conformational equilibrium of this compound.

Physicochemical and Spectroscopic Data

A summary of the key properties and spectral data identifiers for this compound is presented below.

| Property | Value / Identifier | Source |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1][3] |

| CAS Registry Number | 23391-99-3 | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 114.0 to 118.0 °C | [3] |

| ¹³C NMR Spectrum | Available | [7] |

| SDBS (AIST Spectral DB) ID | 51161 | [3][4] |

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining experimental techniques and computational modeling is required for a comprehensive understanding of this compound's structure.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about the molecular structure in the solid state.[8][9] For molecules with conformational flexibility, the crystal structure typically represents the lowest energy conformer, as molecules pack in a way that minimizes lattice energy.

Expected Outcome for this compound: An X-ray crystal structure would be expected to show the molecule in the diequatorial (e,e) chair-chair conformation. This analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the minimization of steric strain in the crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular structure and dynamics in solution.

-

¹³C NMR: In a symmetric conformation like the diequatorial chair-chair form, the molecule possesses a C₂ axis of symmetry. This would result in a simplified ¹³C NMR spectrum with only six distinct carbon signals: one for the carbonyl carbon, one for the quaternary carbon at the linkage (C4), and four for the remaining methylene carbons (C2, C3, C5, C6).

-

¹H NMR: The proton NMR spectrum would be more complex due to spin-spin coupling. However, the chemical shifts and coupling constants of the protons, particularly the methine protons at the C4 and C4' positions, can provide crucial information. In a rigid chair conformation, axial and equatorial protons have distinct chemical shifts and coupling patterns. Rapid conformational averaging at room temperature may lead to averaged signals.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are indispensable for exploring the entire conformational landscape.[10] These methods can calculate the geometries and relative energies of different conformers (chair-chair, chair-boat, etc.) and the transition states that connect them.

Workflow for Computational Analysis: A typical workflow involves a systematic conformational search followed by optimization and energy calculation of the identified stable conformers. This provides a quantitative measure of the stability differences and the energy barriers to interconversion.

Experimental & Computational Protocols

Protocol 1: Conformational Analysis via DFT

This protocol outlines a standard procedure for the computational investigation of this compound's conformational space.

-

Initial Structure Generation: Construct 3D models of the primary conformers (e.g., diequatorial chair-chair, diaxial chair-chair, and relevant boat forms) using molecular modeling software.

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search using a lower-level theory (e.g., molecular mechanics with a force field like MMFF94) to identify all potential low-energy structures.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using a higher-level theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).[10] This step locates the nearest stationary point on the potential energy surface.

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state.

-

Energy Calculation: Calculate the single-point electronic energy of each optimized structure with a larger basis set (e.g., 6-311+G(2d,p)) to obtain more accurate relative energies.

-

Thermochemical Analysis: Use the results from the frequency calculation to determine the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies at a standard temperature (e.g., 298.15 K). The relative Gibbs free energies provide the most accurate prediction of the conformational equilibrium in the gas phase.

Caption: A typical workflow for computational conformational analysis.

Conclusion for Drug Development & Materials Science

The molecular structure of this compound is dominated by the highly stable diequatorial chair-chair conformation, which minimizes steric interactions. This conformational rigidity is a key feature for its application. In drug development, such rigid scaffolds are valuable for designing ligands with high specificity, as they reduce the entropic penalty upon binding to a biological target. In materials science, particularly in the synthesis of polyesters and liquid crystals, the well-defined and rigid geometry of the bicyclohexyl unit imparts desirable properties such as thermal stability, high glass transition temperatures, and specific optical characteristics to the resulting polymers. The in-depth understanding of its conformational behavior, achieved through a combination of spectroscopic and computational methods, is essential for the rational design of new materials and molecules based on this versatile chemical building block.

References

-

Tetrahedron. 23391-99-3 | this compound. Available from: [Link].

-

YouTube. Conformational analysis of cyclohexanone. Available from: [Link].

-

Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available from: [Link].

-

ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link].

-

ResearchGate. A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane) | Request PDF. Available from: [Link].

-

SlidePlayer. Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available from: [Link].

Sources

- 1. scbt.com [scbt.com]

- 2. 23391-99-3 | this compound | Tetrahedron [thsci.com]

- 3. This compound | 23391-99-3 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 23391-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 6. youtube.com [youtube.com]

- 7. This compound(23391-99-3) 13C NMR spectrum [chemicalbook.com]

- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Signature of 4,4'-Bicyclohexanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Key Synthetic Intermediate

4,4'-Bicyclohexanone, with the chemical formula C₁₂H₁₈O₂ and CAS number 23391-99-3, is a dicarbonyl compound that serves as a valuable building block in organic synthesis.[1] Its rigid bicyclohexyl framework and the presence of two ketone functionalities make it an attractive precursor for the synthesis of complex molecules, including liquid crystals, polymers, and pharmaceutical agents. Accurate and comprehensive characterization of this molecule is paramount to ensure its purity and to confirm its structural integrity before its use in further chemical transformations. This guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a complete picture of the molecule's atomic connectivity and functional groups, providing a foundational understanding for its application in research and development. The data presented herein is based on expected spectral characteristics and is cross-referenced with the Spectral Database for Organic Compounds (SDBS).[2][3][4]

The Molecular Blueprint: Structural Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound. The molecule consists of two cyclohexanone rings connected by a single bond at their respective 4-positions.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The protons on each cyclohexanone ring are chemically equivalent. We can anticipate two main groups of signals: those for the protons alpha to the carbonyl group and those for the protons beta to the carbonyl group.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| α-Hydrogens (adjacent to C=O) | 2.2 - 2.5 | Multiplet | 8H |

| β-Hydrogens | 1.7 - 2.0 | Multiplet | 8H |

| Methine Hydrogen (at C4 and C4') | 1.5 - 1.8 | Multiplet | 2H |

The protons alpha to the electron-withdrawing carbonyl group will be deshielded and thus appear at a lower field (higher ppm value). The beta protons will be in a more shielded environment and resonate at a higher field. The methine proton at the point of connection between the two rings will likely overlap with the beta-proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to symmetry, we expect to see four distinct signals.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 208 - 212 |

| α-Carbons (adjacent to C=O) | 38 - 42 |

| β-Carbons | 28 - 32 |

| Methine Carbon (at C4 and C4') | 45 - 50 |

The carbonyl carbon will exhibit the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The chemical shifts of the aliphatic carbons are in the expected upfield region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.[5][6] The IR spectrum of this compound will be dominated by the characteristic absorption of the ketone carbonyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1705 - 1725 | Strong, Sharp |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Medium to Strong |

| C-H Bend (CH₂) | 1440 - 1480 | Medium |

The most prominent peak in the spectrum will be the strong, sharp absorption band in the region of 1715 cm⁻¹, which is indicative of a saturated cyclic ketone. The C-H stretching vibrations of the cyclohexane rings will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns.

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 194 | Molecular Ion |

| [M - C₄H₇O]⁺ | 97 | Alpha-cleavage and loss of a butenone radical |

| [C₆H₉O]⁺ | 97 | Cleavage of the C4-C4' bond |

| [C₅H₇O]⁺ | 83 | Further fragmentation |

| [C₄H₅O]⁺ | 69 | Further fragmentation |

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 194, corresponding to its molecular weight. A key fragmentation pathway for cyclic ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Another likely fragmentation is the cleavage of the single bond connecting the two cyclohexanone rings.

Caption: Proposed primary fragmentation of this compound in MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument calibration.

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis to subtract the absorbance of atmospheric CO₂ and water vapor.

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Utilize electron ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides an unambiguous structural elucidation of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the symmetry of the molecule. The IR spectrum provides definitive evidence for the presence of the ketone functional groups. Finally, mass spectrometry establishes the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic profile serves as a critical quality control benchmark for researchers and professionals in drug development and materials science, ensuring the identity and purity of this important synthetic intermediate.

References

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Introduction to the Spectral Data Base (SDBS). [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 23391-99-3 | TCI AMERICA [tcichemicals.com]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. Cyclohexanamine, 4,4'-methylenebis- [webbook.nist.gov]

The Solubility Profile of 4,4'-Bicyclohexanone in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

4,4'-Bicyclohexanone is a key intermediate in organic synthesis, valued for its rigid, bicyclohexyl core and dual ketone functionality. Its utility in the synthesis of complex molecules, including liquid crystals and pharmaceutical precursors, is critically dependent on its solubility characteristics. Understanding how this compound interacts with various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies like recrystallization, and developing robust formulation protocols. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework for solvent selection and a detailed methodology for experimental solubility determination.

Introduction to this compound: Structure and Physicochemical Properties

This compound, also known as 4,4'-Dioxobicyclohexyl, is a solid organic compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol .[1] Its structure consists of two cyclohexanone rings linked by a single bond at their respective fourth positions.

Key Physicochemical Properties:

-

Appearance: White to off-white crystalline powder.[2]

-

Melting Point: 114.0 to 118.0 °C.[2]

-

Molecular Structure: The molecule possesses two polar ketone functional groups (C=O), which can act as hydrogen bond acceptors. However, the bulk of the molecule is composed of two nonpolar, aliphatic cyclohexyl rings. This duality is the primary determinant of its solubility behavior.

This bifunctional nature—possessing both polar and nonpolar regions—suggests that its solubility will be highly dependent on the specific characteristics of the chosen solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. Solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider the interplay between its nonpolar hydrocarbon backbone and its polar ketone groups.

-

Nonpolar Characteristics: The large, nonpolar surface area of the two cyclohexyl rings dictates a favorable interaction with nonpolar or moderately polar solvents through van der Waals forces.

-

Polar Characteristics: The two ketone groups can engage in dipole-dipole interactions with polar solvents. They can accept hydrogen bonds but cannot donate them.

Based on this structure, we can predict the following solubility patterns:

-

High Solubility: Expected in polar aprotic solvents such as acetone, tetrahydrofuran (THF), and ethyl acetate. These solvents have a significant dipole moment to interact with the ketone groups but are not disruptive in the way protic solvents can be.

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.

-

Low to Moderate Solubility in Alcohols: Solvents like ethanol and methanol are polar protic. While they can interact with the ketone groups, the energy cost of disrupting the strong hydrogen-bonding network of the alcohol may limit solubility compared to aprotic systems.

-

Low Solubility in Nonpolar Solvents: In solvents like hexane or cyclohexane, the polar ketone groups are energetically disfavored, leading to poor solubility, especially at room temperature.

-

Insolubility in Water: The large, hydrophobic hydrocarbon structure makes this compound essentially insoluble in water.

Application Focus: Solvent Selection for Recrystallization

Recrystallization is the most common method for purifying solid organic compounds like this compound.[3] The success of this technique hinges on selecting a solvent (or solvent system) in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[3][4][5]

Logical Workflow for Solvent Selection

The process of identifying an ideal solvent is systematic. The following diagram illustrates the decision-making workflow for selecting a suitable recrystallization solvent for this compound.

Caption: Workflow for selecting a recrystallization solvent.

Qualitative Solubility Predictions

The following table summarizes the expected solubility behavior of this compound in common laboratory solvents and evaluates their potential for use in recrystallization.

| Solvent | Solvent Class | Predicted Solubility (25 °C) | Predicted Suitability for Recrystallization | Rationale |

| Hexane | Nonpolar | Very Low | Poor | Unlikely to dissolve a sufficient amount even when hot. |

| Toluene | Aromatic | Low | Potentially Good | May show a significant temperature-dependent solubility gradient. |

| Dichloromethane | Halogenated | Moderate | Poor | High solubility at room temperature; low boiling point (39.6 °C) makes it difficult to work with. |

| Diethyl Ether | Ether | Moderate | Poor | High solubility at room temperature; very low boiling point (34.6 °C). |

| Acetone | Ketone | High | Poor | Likely to dissolve the compound too well at room temperature. |

| Ethyl Acetate | Ester | High | Poor | Likely to dissolve the compound too well at room temperature. |

| Ethanol | Polar Protic | Low-Moderate | Excellent Candidate | Often provides a good balance of solvency, being a "mediocre" solvent at RT but effective when hot.[3] |

| Methanol | Polar Protic | Low | Good Candidate | Lower solvency than ethanol may lead to better crystal recovery. |

| Water | Polar Protic | Insoluble | Unsuitable (as a single solvent) | Can be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[3] |

Experimental Protocol: Isothermal Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[6][7] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Apparatus

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or temperature-controlled water bath

-

Screw-cap glass vials (e.g., 4 mL or 20 mL)

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that the solution reaches saturation.[6]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). The mixtures should be agitated for a sufficient duration to reach equilibrium. A preliminary study can determine the necessary time, but 24 to 72 hours is typical to ensure a stable concentration plateau is reached.[6][8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to permit the excess solid to settle completely.[6] It is critical to maintain a constant temperature during this step to prevent precipitation or further dissolution.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent temperature changes that could alter solubility, the syringe can be pre-warmed to the equilibration temperature. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. Filtration is necessary to remove any undissolved microparticles.[8]

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the sample to the flask's mark with a suitable solvent (often the same solvent or a mobile phase component).

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC).

-

-

Calculation: The solubility (S) can be calculated in various units, such as g/100 g of solvent:

S = (C × V_f × DF) / m_solvent

Where:

-

C = Measured concentration of the diluted sample (g/mL)

-

V_f = Volume of the volumetric flask (mL)

-

DF = Dilution factor (if any)

-

m_solvent = Mass of the solvent in the filtered aliquot (g)

-

Conclusion

References

- University of Colorado Boulder. (n.d.).

- PubChem. (n.d.). 4-tert-Butylcyclohexanone.

- Santa Cruz Biotechnology, Inc. (n.d.). 4,4′-Bicyclohexanone.

- TCI AMERICA. (n.d.). This compound.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- Nichols, L. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.

- Wikipedia. (n.d.). Cyclohexanone.

- TCI EUROPE N.V. (n.d.). This compound.

- FooDB. (2010). Showing Compound 4-Methylcyclohexanone (FDB008150).

- Professor Dave Explains. (2020, January 10).

- University of Rochester. (n.d.).

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

- PubChem. (n.d.). Cyclohexanone.

- Stella, S., & Nekkanti, V. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- BenchChem. (2025). Solubility Profile of 2,6-Bis(4-methoxybenzylidene)cyclohexanone in Organic Solvents: A Technical Guide.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- ResearchG

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- Patel, M. R., Patel, J. K., & Patel, K. R. (2012). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. Journal of Young Pharmacists, 4(2), 75–81.

Sources

A Roadmap to Unveiling the Solid-State Architecture of 4,4'-Bicyclohexanone: A Technical Guide for Structural Analysis

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 4,4'-Bicyclohexanone, a molecule of significant interest in medicinal chemistry and materials science. Recognizing the current absence of detailed crystallographic data in the public domain, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the essential experimental and analytical workflows required to elucidate the three-dimensional atomic arrangement of this compound. The guide emphasizes the causality behind experimental choices, from material synthesis and crystallization to advanced X-ray diffraction techniques, thereby providing a self-validating system for obtaining and interpreting high-quality structural data.

Introduction: The Case for a Structural Investigation of this compound

This compound is a bicyclic ketone whose rigid, well-defined conformational structure makes it an attractive scaffold in the design of novel therapeutics and functional materials. The spatial arrangement of its constituent atoms, the nature of its intermolecular interactions, and its packing in the solid state are critical determinants of its physicochemical properties, including solubility, melting point, stability, and bioavailability. A thorough understanding of its crystal structure is therefore a prerequisite for its rational exploitation in drug development, where polymorphism can have profound effects on a drug's efficacy and safety.[1]

This guide addresses the current knowledge gap by proposing a systematic approach to determine the crystal structure of this compound. We will proceed from the foundational steps of synthesis and purification to the sophisticated techniques of single-crystal and powder X-ray diffraction.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to cyclohexanone derivatives exist, a common approach involves the oxidation of the corresponding alcohol, 4,4'-bicyclohexanol.[2]

A plausible synthetic route would be the oxidation of 4,4'-bicyclohexanol using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation. The reaction would be followed by a standard workup and purification by column chromatography to yield pure this compound. The purity of the synthesized compound should be verified by techniques such as NMR spectroscopy and mass spectrometry before proceeding to crystallization.

The Art and Science of Crystal Growth

The successful outcome of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[3] The goal is to obtain well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension) that are free from defects.[3] For a compound like this compound, several crystallization techniques can be explored.[4][5]

3.1. Choosing an Appropriate Solvent System

The selection of a suitable solvent is paramount.[4] An ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures. A preliminary solvent screen with small amounts of this compound in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane) is recommended.

3.2. Common Crystallization Techniques

-

Slow Evaporation: A nearly saturated solution of this compound is prepared and left undisturbed in a loosely covered container.[5] The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or cryostat. The decrease in temperature reduces the solubility of the compound, promoting crystallization.[6]

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[7] The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Experimental Workflow for Crystal Structure Determination

The primary technique for determining the atomic-level structure of a molecule is Single-Crystal X-ray Diffraction (SC-XRD).[8] This is complemented by Powder X-ray Diffraction (PXRD) for bulk sample analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[1]

Experimental Protocol: A Step-by-Step Guide

-

Crystal Selection and Mounting:

-

A suitable crystal is identified under a microscope.

-

The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.[3]

-

-

Data Collection:

-

The mounted crystal is placed on the diffractometer.[8]

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

-

The diffractometer, equipped with an X-ray source (e.g., Mo-Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated.[1]

-

-

Data Processing and Structure Solution:

-

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group).

-

The integrated intensities of the diffraction spots are used to solve the crystal structure, often using direct methods or Patterson methods.

-

The initial structural model is then refined to improve the fit between the observed and calculated diffraction data, yielding the final atomic coordinates and other structural parameters.[1]

-

Logical Workflow for SC-XRD Analysis

Caption: Anticipated intermolecular interactions in the crystal lattice.

5.3. Data Presentation

The final output of a successful crystal structure determination is a set of crystallographic data, which should be summarized in a clear and concise table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₁₈O₂ |

| Formula Weight | 194.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1030 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor (%) | < 5 |

Conclusion

This technical guide provides a robust and scientifically grounded methodology for determining the crystal structure of this compound. By following the outlined procedures for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a detailed understanding of the solid-state structure of this important molecule. The resulting crystallographic data will be invaluable for advancing its application in drug design, materials science, and other areas of chemical research, providing a solid foundation for future structure-property relationship studies.

References

-

wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Fairfield University. [Link]

-

Creative Biolabs. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2006, January 8). Crystallisation Techniques. [Link]

-

University of Geneva. (n.d.). Guide for crystallization. [Link]

-

Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

-

Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

-

Lye, L. (n.d.). Hints on Phase Identification Using Powder X-ray Diffraction. [Link]

-

Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. [Link]

-

Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. [Link]

-

Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

-

Harris, K. D. M. (2025, July 30). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

- CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.).

- CN107827721B - Method for synthesizing 4-fluorocyclohexanone. (n.d.).

-

Wang, D., et al. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]

-

Rychnovsky, S. D., & Kim, J. (2004). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters. [Link]

-

G. B. et al. (2022). Ab initio study of the mechanism of carboxylic acids cross-ketonization on monoclinic zirconia via condensation to beta-keto acids followed by decarboxylation. ResearchGate. [Link]

-

EBSCO. (n.d.). Ketones | Research Starters. [Link]

-

Rappe, C., & Sachs, W. H. (1967). Enolization of ketones. III. Rate and orientation of acid-catalyzed deuteration of some methylketones. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023, January 22). Synthesis of Aldehydes & Ketones. [Link]

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. unifr.ch [unifr.ch]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

A Comprehensive Technical Guide to the Synthesis of 4,4'-Bicyclohexanone from 4,4'-Biphenol

Abstract

4,4'-Bicyclohexanone is a pivotal molecular scaffold in medicinal chemistry and a versatile building block for advanced polymers. This guide provides an in-depth, scientifically-grounded methodology for its synthesis, starting from the readily available precursor, 4,4'-biphenol. The described two-step synthetic pathway involves an initial high-pressure catalytic hydrogenation of 4,4'-biphenol to yield the intermediate 4,4'-bicyclohexanol, followed by a robust oxidation to afford the target ketone. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, field-tested experimental protocols, and discusses the critical parameters that govern reaction efficiency and product purity. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important compound.

Introduction: The Significance of this compound

This compound, also known as 4,4'-Dioxobicyclohexyl[1][2], is a symmetrical dione of significant interest in organic synthesis. Its rigid, well-defined bicyclohexyl framework makes it an attractive core structure for the development of liquid crystals, high-performance polymers, and, most notably, pharmaceutical agents. The carbonyl functionalities serve as versatile handles for further chemical modification, enabling the construction of complex molecular architectures. The synthesis of this compound from 4,4'-biphenol, an economical industrial chemical, presents an efficient and practical route for accessing this valuable intermediate on a laboratory and industrial scale.[3]

Strategic Overview of the Two-Step Synthesis

The conversion of 4,4'-biphenol to this compound is most effectively achieved through a two-step process. This strategy circumvents the challenges associated with direct oxidation of the aromatic precursor and allows for high-purity intermediates and final products.